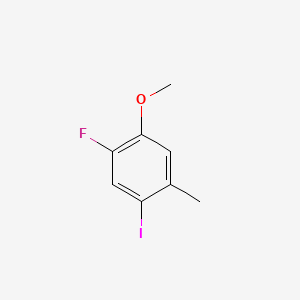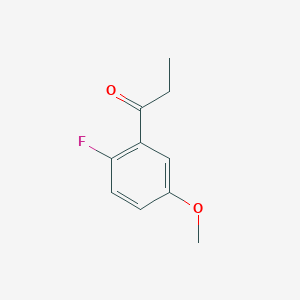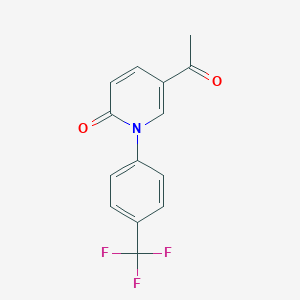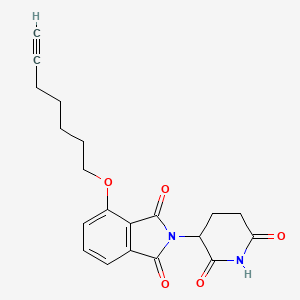
Thalidomide-O-C5-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-C5-alkyne is a derivative of thalidomide, a compound historically known for its teratogenic effects but later found to have significant therapeutic potential. This compound is specifically modified to include an alkyne group, making it a valuable tool in click chemistry and other synthetic applications. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells.
準備方法
The synthesis of Thalidomide-O-C5-alkyne involves several steps, starting with the modification of thalidomide to introduce the alkyne group. The process typically includes:
Initial Modification: Thalidomide is first converted to an intermediate compound through a series of reactions, including nitration and reduction.
Alkyne Introduction: The intermediate is then reacted with an alkyne-containing reagent under copper-catalyzed conditions to introduce the alkyne group.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods often involve automated systems to control reaction conditions precisely, ensuring consistency and efficiency.
化学反応の分析
Thalidomide-O-C5-alkyne undergoes various chemical reactions, including:
Click Chemistry: The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This reaction is highly efficient and produces triazole-linked products.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the alkyne group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: this compound can also participate in oxidation and reduction reactions, although these are less common compared to click chemistry applications.
Common reagents used in these reactions include copper catalysts, azides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Thalidomide-O-C5-alkyne has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules through click chemistry, enabling the creation of diverse chemical libraries.
Biology: The compound is employed in the development of PROTACs, which are used to study protein degradation pathways and identify potential therapeutic targets.
Medicine: this compound derivatives are investigated for their potential in treating various diseases, including cancer and autoimmune disorders.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique reactivity and versatility.
作用機序
The mechanism of action of Thalidomide-O-C5-alkyne involves its interaction with specific molecular targets. The alkyne group allows the compound to form covalent bonds with target proteins, leading to their degradation. This process is facilitated by the E3 ubiquitin ligase complex, which tags the target proteins for degradation by the proteasome. The specific pathways involved depend on the nature of the target protein and the cellular context.
類似化合物との比較
Thalidomide-O-C5-alkyne is unique due to its alkyne group, which distinguishes it from other thalidomide derivatives. Similar compounds include:
Thalidomide-O-C5-azide: Contains an azide group instead of an alkyne, used in similar click chemistry applications.
Lenalidomide: A more potent analog of thalidomide, used primarily in cancer therapy.
Pomalidomide: Another thalidomide analog with enhanced therapeutic properties, particularly in treating multiple myeloma.
The uniqueness of this compound lies in its ability to participate in click chemistry, making it a valuable tool for synthetic and medicinal chemistry applications.
特性
分子式 |
C20H20N2O5 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-hept-6-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O5/c1-2-3-4-5-6-12-27-15-9-7-8-13-17(15)20(26)22(19(13)25)14-10-11-16(23)21-18(14)24/h1,7-9,14H,3-6,10-12H2,(H,21,23,24) |
InChIキー |
CABBZPRUUKWNKR-UHFFFAOYSA-N |
正規SMILES |
C#CCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
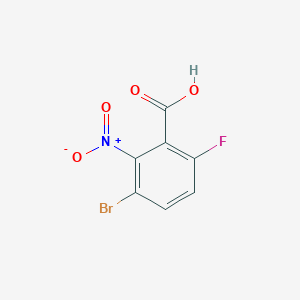

![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)

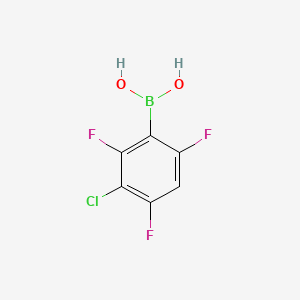
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
